molecular formula C8H11BrCl2N2O2 B2867694 Methyl 4-bromo-3-hydrazinylbenzoate dihydrochloride CAS No. 1909317-33-4

Methyl 4-bromo-3-hydrazinylbenzoate dihydrochloride

Cat. No.: B2867694
CAS No.: 1909317-33-4
M. Wt: 317.99
InChI Key: JQRHKNUZMISKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Chemistry: : In chemistry, Methyl 4-bromo-3-hydrazinylbenzoate dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique reactivity makes it valuable in the development of new chemical compounds .

Biology: : In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo various chemical reactions allows researchers to explore different biological pathways .

Medicine: : In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for developing new drugs or as a tool for studying disease mechanisms .

Industry: : In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes .

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and washing thoroughly after handling (P264) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods: : Industrial production of this compound may involve large-scale bromination and hydrazination processes, utilizing advanced equipment to maintain the necessary reaction conditions. The purity and yield of the product are critical factors in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylic acids, while reduction could produce different amines .

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-hydrazinylbenzoate dihydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, potentially altering their function. This interaction can affect different biological pathways, leading to various effects depending on the context .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-3-hydroxybenzoate: Similar in structure but with a hydroxyl group instead of a hydrazine group.

    Methyl 4-bromo-3-aminobenzoate: Contains an amino group instead of a hydrazine group.

    Methyl 4-bromo-3-nitrobenzoate: Features a nitro group instead of a hydrazine group.

Uniqueness: : Methyl 4-bromo-3-hydrazinylbenzoate dihydrochloride is unique due to its hydrazine group, which imparts distinct chemical reactivity and potential biological activity. This makes it particularly valuable in research and industrial applications where specific reactivity is required .

Properties

IUPAC Name

methyl 4-bromo-3-hydrazinylbenzoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2.2ClH/c1-13-8(12)5-2-3-6(9)7(4-5)11-10;;/h2-4,11H,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRHKNUZMISKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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